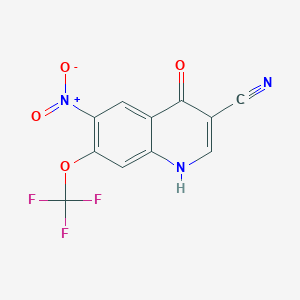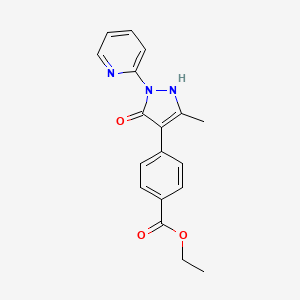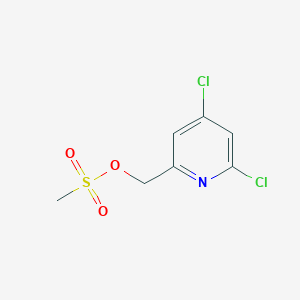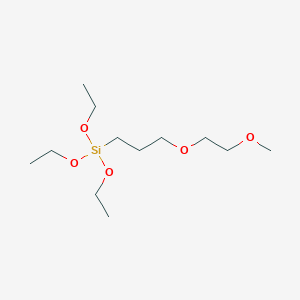
9,9-Diethoxy-2,5,10-trioxa-9-siladodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Diethoxy-2,5,10-trioxa-9-siladodecane: is a chemical compound with the molecular formula C12H28O5Si and a molecular weight of 280.4362 g/mol . This compound is known for its unique structure, which includes a silicon atom bonded to three oxygen atoms and two ethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is used as a precursor for the synthesis of other silicon-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane involves its ability to undergo various chemical reactions due to the presence of silicon-oxygen bonds and ethoxy groups. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
- 9-Ethoxy-9-methyl-2,5,10-trioxa-9-siladodecane
- 9,9-Diethoxy-1-(oxiran-2-yl)-2,5,10-trioxa-9-siladodecane
Comparison: Compared to similar compounds, 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is unique due to its specific arrangement of ethoxy groups and silicon-oxygen bonds. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
97969-60-3 |
|---|---|
Molekularformel |
C12H28O5Si |
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
triethoxy-[3-(2-methoxyethoxy)propyl]silane |
InChI |
InChI=1S/C12H28O5Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-14-11-10-13-4/h5-12H2,1-4H3 |
InChI-Schlüssel |
VQFCQIBNDODVOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOCCOC)(OCC)OCC |
Verwandte CAS-Nummern |
97969-60-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
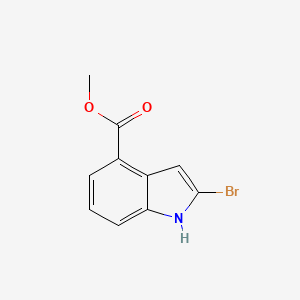
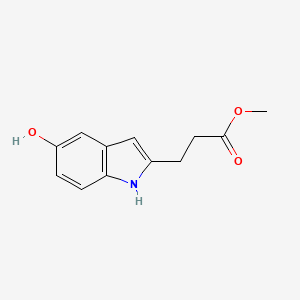
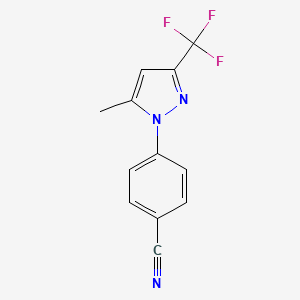
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)
![6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine](/img/structure/B13925834.png)
![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)
![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)
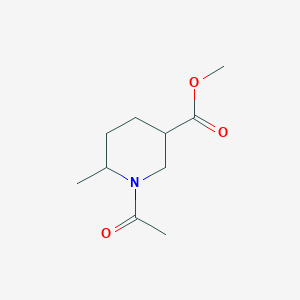
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)
